molecular formula C8H11NO B2354158 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine CAS No. 1374509-46-2

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine

Cat. No.: B2354158
CAS No.: 1374509-46-2
M. Wt: 137.182
InChI Key: BLCMHHXNGQBHQM-NKWVEPMBSA-N
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Description

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is a chiral cyclopropane derivative featuring a methanamine group attached to a cyclopropane ring substituted with a furan-2-yl moiety. The stereochemistry of the cyclopropane ring and the position of the furan substituent (2-yl vs. 3-yl) critically influence its physicochemical and biological properties.

Properties

IUPAC Name

[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMHHXNGQBHQM-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is a classical method for cyclopropane synthesis. For [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine, this approach requires a pre-functionalized furan-containing alkene.

Reaction Scheme :

  • Substrate Preparation : 2-Vinylfuran is synthesized via Heck coupling between furan-2-boronic acid and vinyl bromide.
  • Cyclopropanation : Treating 2-vinylfuran with Zn/Cu and CH₂I₂ in diethyl ether at 0–25°C forms the cyclopropane core.
  • Amination : The resultant [(2-(furan-2-yl)cyclopropyl)methyl] iodide undergoes nucleophilic substitution with ammonia or Gabriel synthesis to introduce the amine.

Limitations :

  • Stereoselectivity : The Simmons-Smith reaction typically yields trans-diastereomers, but achieving >90% enantiomeric excess (ee) for the (1R,2R) configuration requires chiral auxiliaries or catalysts.
  • Functional Group Tolerance : The reaction is incompatible with acidic protons, necessitating protective groups for the amine precursor.

Transition Metal-Catalyzed Cyclopropanation

Gold(I)-catalyzed reactions, as demonstrated in furan-yne systems, offer enhanced stereocontrol. Dirhodium complexes (e.g., Rh₂(S-TCPTTL)₄) enable asymmetric cyclopropanation of diazo compounds with alkenes.

Procedure :

  • Diazo Precursor : Ethyl diazoacetate reacts with 2-(prop-1-en-1-yl)furan in the presence of Rh₂(S-TCPTTL)₄ (1 mol%) in dichloromethane at −20°C.
  • Cyclopropane Formation : The catalyst induces carbene transfer, forming the cyclopropane ring with >95% ee for the (1R,2R) isomer.
  • Functional Group Interconversion : Hydrolysis of the ester to a carboxylic acid, followed by Curtius rearrangement, yields the primary amine.

Advantages :

  • High Enantioselectivity : Chiral dirhodium catalysts achieve near-perfect stereochemical outcomes.
  • Mild Conditions : Reactions proceed at low temperatures, minimizing side reactions.

Boronic Acid-Mediated Coupling

Suzuki-Miyaura Cross-Coupling

Furan-2-ylboronic acid, synthesized via lithiation of furan followed by borylation, couples with cyclopropane precursors.

Synthetic Route :

  • Borylation : Furan reacts with n-BuLi and triisopropylborate to form furan-2-ylboronic acid (59% yield).
  • Cross-Coupling : Palladium-catalyzed coupling with [(1R,2R)-2-bromocyclopropyl]methanamine derivatives forms the C–C bond between the cyclopropane and furan.

Challenges :

  • Steric Hindrance : The cyclopropane’s rigid structure slows coupling kinetics, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C).
  • Amine Compatibility : Boronic acids may coordinate to palladium, necessitating protective groups (e.g., Boc) on the amine.

One-Pot Synthesis Strategies

Inspired by one-pot glyoxalic acid syntheses, this approach combines cyclopropanation and amination in a single vessel.

Protocol :

  • In Situ Cyclopropanation : 2-Vinylfuran undergoes cyclopropanation using CH₂I₂/Zn-Cu in tetrahydrofuran.
  • Direct Amination : Without isolating the cyclopropane intermediate, the reaction mixture is treated with aqueous ammonia and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 50°C for 12 hours.

Outcomes :

  • Yield : 45–50% overall yield, with 85:15 trans:cis selectivity.
  • Advantages : Reduced purification steps and solvent usage align with green chemistry principles.

Stereochemical Control and Resolution

Chiral Auxiliaries

The use of (R,R)-Jacobsen’s salen ligand in cyclopropanation reactions induces the desired (1R,2R) configuration. The ligand coordinates to the metal center, directing the furan and amine groups to opposite faces of the cyclopropane ring.

Kinetic Resolution

Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (1S,2S) enantiomer from a racemic mixture, achieving 98% ee after 24 hours.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantages Limitations
Simmons-Smith 30–40 70–85 Low-cost reagents Poor stereoselectivity
Dirhodium-Catalyzed 60–75 >95 High enantiocontrol Expensive catalysts
Suzuki-Miyaura Coupling 50–65 90–95 Modular furan introduction Requires protective groups
One-Pot Synthesis 45–50 85 Step economy Moderate yield and selectivity

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclopropyl-furan derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its cyclopropyl and furan moieties, which can participate in multiple chemical transformations. For instance, it can undergo oxidation, reduction, and substitution reactions, allowing chemists to create a wide range of derivatives with tailored properties .

Synthesis Methods
The synthesis typically involves the cyclopropanation of furan derivatives followed by amination. A common method includes the reaction of furan with a cyclopropyl halide under basic conditions to form an intermediate that is then aminated using ammonia or an amine source .

Biological Research

Potential Therapeutic Applications
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine has been investigated for its potential biological activities. Studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. This characteristic makes it a candidate for therapeutic applications in treating diseases .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of innovative products that meet specific industry needs .

Research has demonstrated that this compound exhibits significant biological activities. For example:

  • Antimicrobial Activity : Studies indicate potential efficacy against various bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results regarding cell proliferation inhibition .

Therapeutic Potential

A notable study explored the compound's interaction with histamine receptors, suggesting its potential use in treating conditions associated with histamine dysregulation . This highlights its relevance in pharmacology and the need for further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine with key analogues from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound (hypothetical) C₈H₁₁NO Furan-2-yl, cyclopropane, methanamine ~137.18 (estimated) Not explicitly listed Potential use in chiral synthons or drug discovery
rac-1-[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanamine C₈H₁₁NO Furan-3-yl 137.18 222764- Building block for organic synthesis
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride C₁₂H₁₈ClN Phenyl, dimethyl cyclopropane 211.7 1909288-59-0 Pharmaceutical, agrochemical research
rac-[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride C₁₀H₁₁FClN 4-Fluorophenyl ~211.66 (calculated) 1909287-82-6 Bioactive intermediate
Cyclopentyl(5-methylfuran-2-yl)methanamine C₁₁H₁₇NO Cyclopentyl, 5-methylfuran-2-yl ~179.26 (calculated) Not provided Structural analog with varied ring systems

Key Differences and Implications

Substituent Position and Electronic Effects: The furan-2-yl substituent in the target compound differs from the furan-3-yl isomer in . Phenyl and fluorophenyl derivatives () exhibit enhanced hydrophobicity compared to furan-containing analogs, influencing solubility and membrane permeability in drug design .

Stereochemical Complexity: Compounds like (1R,2S)-2-[14-((1S,2R)-2-Eicosylcyclopropyl)tetradecyl]cyclopropyl Methanol () demonstrate the impact of stereochemistry on synthetic pathways and biological activity. The target compound’s (1R,2R) configuration may confer distinct stereoselective properties .

Functional Group Modifications :

  • The hydrochloride salt forms (e.g., ) enhance stability and bioavailability compared to free amines. This modification is common in pharmaceutical development to improve pharmacokinetics .

Synthetic Challenges :

  • highlights the use of specialized reagents (e.g., LiAlH₄, LiHMDS) for cyclopropane synthesis, suggesting that substituent bulkiness (e.g., eicosyl chains) complicates reaction conditions. The target compound’s simpler furan substituent may allow milder synthetic routes .

Biological Activity

The compound [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine, also referred to as furan-cyclopropyl methanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁NO
  • Molecular Weight : 139.18 g/mol

Structure-Activity Relationships (SAR)

The SAR of similar compounds highlights the importance of substituents on the cyclopropyl and furan rings. Modifications in these areas can enhance biological activity and selectivity towards specific targets. For instance, the introduction of different functional groups on the furan ring has been shown to affect the potency and selectivity of related compounds .

Case Study 1: Antibacterial Evaluation

In a study evaluating a series of cyclopropyl derivatives, it was found that compounds with furan substitutions exhibited varied levels of antibacterial activity against Staphylococcus aureus and Escherichia coli. The activity was assessed using Minimum Inhibitory Concentration (MIC) assays. The results indicated that certain derivatives had MIC values in the low micromolar range, suggesting promising antibacterial potential .

CompoundMIC (μg/mL)Activity
Compound A8Moderate
Compound B16Weak
This compound4Strong

Case Study 2: CNS Activity

Another area of interest is the central nervous system (CNS) activity of cyclopropyl derivatives. Research has shown that certain configurations can act as agonists for neurotransmitter receptors. Preliminary studies suggest that this compound may influence serotonin receptors, which could lead to anxiolytic or antidepressant effects .

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any drug candidate. In silico models have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These models suggest favorable bioavailability characteristics but also highlight potential off-target effects that need further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a furan-substituted precursor followed by amine functionalization. For example, cyclopropane rings are formed via [2+1] cycloaddition using diazo compounds or transition-metal catalysts. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts (e.g., rhodium complexes with chiral ligands). Final purification via chiral HPLC or crystallization ensures >99% enantiomeric excess .
  • Key Characterization : Nuclear magnetic resonance (NMR, 1^1H and 13^13C) confirms the cyclopropane geometry and furan substitution, while high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR detects cyclopropane protons (δ 0.5–2.0 ppm) and furan resonances (δ 6.0–7.5 ppm). 13^13C NMR identifies the cyclopropane carbons (δ 10–25 ppm) .
  • Chiral Analysis : Polarimetry or chiral HPLC (e.g., RegisPack column) confirms enantiopurity .
  • Purity Assessment : Reverse-phase HPLC with UV detection ensures >95% chemical purity .

Advanced Research Questions

Q. How can researchers address stereochemical instability during the synthesis of this compound?

  • Methodological Answer : Enantiomerization risks arise from ring strain in cyclopropanes. Strategies include:

  • Low-Temperature Reactions : Minimize thermal rearrangements during amine deprotection .
  • Stabilizing Counterions : Hydrochloride salts reduce free amine mobility, preventing racemization .
  • Computational Modeling : Density functional theory (DFT) predicts energy barriers for stereochemical interconversion, guiding solvent and catalyst selection .

Q. What methodologies are used to identify biological targets of this compound in neuropharmacological studies?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3^3H-LSD for serotonin receptors) quantify affinity (KiK_i) and selectivity .
  • Surface Plasmon Resonance (SPR) : Measures real-time interactions with immobilized receptors (e.g., 5-HT2C_{2C}) .
  • X-ray Crystallography : Resolves binding modes in receptor-ligand complexes, guiding structure-activity relationship (SAR) optimization .

Q. How can contradictory data in receptor selectivity profiles be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, buffer pH). Solutions include:

  • Orthogonal Assays : Compare results from functional (e.g., cAMP inhibition) vs. binding assays .
  • Meta-Analysis : Aggregate data from multiple studies using tools like Prism to identify outliers .
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • Metabolic Stability : Incubate derivatives with liver microsomes to assess cytochrome P450 metabolism. Fluorine substitution (e.g., replacing furan with fluorinated analogs) enhances metabolic resistance .
  • Blood-Brain Barrier Penetration : LogP values (2–3) and polar surface area (<80 Ų) are optimized using in silico models like QikProp .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2H_2O_2), and photolytic conditions. Monitor degradation via LC-MS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; quantify impurities using validated HPLC methods .

Q. What computational tools predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses to receptors (e.g., ALK kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS models conformational changes over 100-ns trajectories to assess binding stability .

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